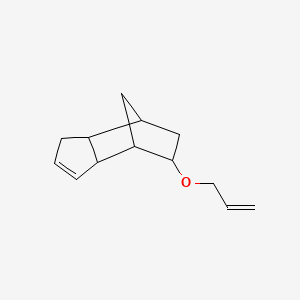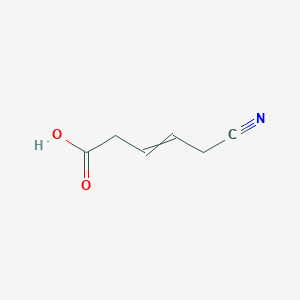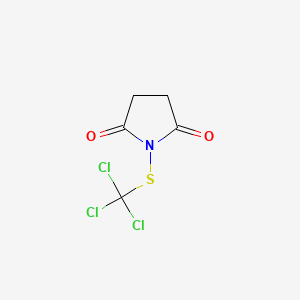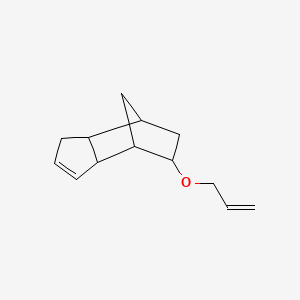![molecular formula C11H9N3 B14744077 1h-[1,4]Diazepino[1,2-a]benzimidazole CAS No. 246-19-5](/img/structure/B14744077.png)
1h-[1,4]Diazepino[1,2-a]benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-[1,4]Diazepino[1,2-a]benzimidazole is a heterocyclic compound that features a fusion of diazepine and benzimidazole rings. This compound is of significant interest due to its potential pharmacological properties and its role as a building block in the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-[1,4]Diazepino[1,2-a]benzimidazole can be synthesized through several methods. One common approach involves the reaction of 2-(aminomethyl)benzimidazole dihydrochloride with ethyl acetoacetate, resulting in the formation of a diazepinone-benzimidazole derivative . Another method includes the treatment of 2-(aminomethyl)benzimidazole with phenylhydrazono ethylacetoacetate to yield phenylhydrazino diazepinone derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are often proprietary and may involve advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Análisis De Reacciones Químicas
Types of Reactions: 1H-[1,4]Diazepino[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted diazepinone derivatives, which can exhibit different pharmacological activities .
Aplicaciones Científicas De Investigación
1H-[1,4]Diazepino[1,2-a]benzimidazole has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: This compound has potential therapeutic applications, including anxiolytic and analgesic properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-[1,4]Diazepino[1,2-a]benzimidazole involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to interact with the benzodiazepine site of the GABA_A receptor, leading to anxiolytic effects . Additionally, it may interact with other receptors and enzymes, modulating various biological pathways.
Comparación Con Compuestos Similares
Benzimidazole: A parent compound with a simpler structure, known for its broad pharmacological activities.
Diazepine: Another related compound, often used in the synthesis of benzodiazepines.
Pyrazino-benzimidazole: A similar heterocyclic compound with potential antibacterial and antifungal activities.
Uniqueness: 1H-[1,4]Diazepino[1,2-a]benzimidazole is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and drug development.
Propiedades
Número CAS |
246-19-5 |
|---|---|
Fórmula molecular |
C11H9N3 |
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
1H-[1,4]diazepino[1,2-a]benzimidazole |
InChI |
InChI=1S/C11H9N3/c1-2-5-10-9(4-1)13-11-8-12-6-3-7-14(10)11/h1-7H,8H2 |
Clave InChI |
GQFIVFYRWLJHQB-UHFFFAOYSA-N |
SMILES canónico |
C1C2=NC3=CC=CC=C3N2C=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[3.3.2]decane](/img/structure/B14743997.png)
![2-[2-(2-Chloroethoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene](/img/structure/B14744006.png)



![3-[(2-Hydroxyethyl)amino]phenol](/img/structure/B14744015.png)


![2-[4-(Pentyloxy)phenyl]acetamide](/img/structure/B14744040.png)





